molecular formula C21H26O7 B2997710 Laserine CAS No. 19946-83-9

Laserine

Cat. No.: B2997710
CAS No.: 19946-83-9
M. Wt: 390.432
InChI Key: YIFLQBNCXIFWEL-AJDRMPRJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Laserine can be synthesized through the esterification of specific phenylpropanoid precursors. The process involves the reaction of these precursors with appropriate alcohols under acidic conditions to form the ester bond . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Laser trilobum. The roots are harvested during the fruiting season and subjected to a series of extraction and purification steps. The extracted compounds are then separated using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Laserine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Laserine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of laserine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can modulate enzyme activities and influence cellular processes. It is believed to exert its effects through the activation or inhibition of key signaling pathways, leading to various physiological responses .

Comparison with Similar Compounds

Laserine is often compared with other phenylpropanoid esters, such as 2-epithis compound and helmanticine . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. This compound’s unique ester configuration and its specific interactions with molecular targets distinguish it from these similar compounds .

List of Similar Compounds

  • 2-Epithis compound
  • Helmanticine
  • Hydroxypeucedanine
  • Crocatone (Latifolone)

Properties

IUPAC Name

[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-7-12(3)20(22)27-14(5)18(28-21(23)13(4)8-2)15-9-16(24-6)19-17(10-15)25-11-26-19/h7-10,14,18H,11H2,1-6H3/b12-7-,13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFLQBNCXIFWEL-AJDRMPRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19946-83-9
Record name Laserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019946839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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